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molecular formula C10H9NOS B8498744 1-Thieno[3,2-c]pyridin-2-yl-propan-1-one

1-Thieno[3,2-c]pyridin-2-yl-propan-1-one

Cat. No. B8498744
M. Wt: 191.25 g/mol
InChI Key: LWUHTHGAEIIYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09090625B2

Procedure details

To a stirring mixture of thieno[3,2-c]pyridine (1.0 g) in anhydrous tetrahydrofuran (50 mL) at −40° C. (acetonitrile-dry ice bath) was added a solution of n-butyllithium (1.6 M, 4.7 mL) in hexanes. The mixture was cooled to −78° C. followed by the subsequent addition of a solution of N-methoxy-N-methyl-propionamide (0.97 g) in anhydrous tetrahydrofuran (10 mL). The cold bath was removed and the reaction mixture was allowed to warm gradually to room temperature. The mixture was stirred overnight (14 hours). The mixture was treated with saturated aqueous ammonium chloride (150 mL). The mixture was then extracted with ethyl acetate (500 mL), and the extract was washed with brine solution (100 mL). The organic phase was dried over anhydrous potassium carbonate and was concentrated under reduced pressure, reconstituted in chloroform, and concentrated again under reduced pressure to afford the orange-brown semisolid (1.17 g). The semisolid was purified by flash silica chromatography using an Analogix silica column (115 g silica), eluting with 0-30% ethyl acetate/heptane, then 30-60% ethyl acetate/heptane. Concentration of fractions containing product gave 0.49 g of product. Starting material (0.45 g) was also isolated by evaporation of appropriate fractions.
Quantity
1 g
Type
reactant
Reaction Step One
Name
acetonitrile dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.97 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[CH:2]1.C(#N)C.C(=O)=O.C([Li])CCC.CON(C)[C:24](=[O:27])[CH2:25][CH3:26]>O1CCCC1>[S:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[C:2]1[C:24](=[O:27])[CH2:25][CH3:26] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
S1C=CC=2C=NC=CC21
Name
acetonitrile dry ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N.C(=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
0.97 g
Type
reactant
Smiles
CON(C(CC)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight (14 hours)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cold bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm gradually to room temperature
ADDITION
Type
ADDITION
Details
The mixture was treated with saturated aqueous ammonium chloride (150 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethyl acetate (500 mL)
WASH
Type
WASH
Details
the extract was washed with brine solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again under reduced pressure

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
S1C(=CC=2C=NC=CC21)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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